molecular formula C8H9F2NO B2869227 3-(2,2-Difluoroethoxy)aniline CAS No. 937603-10-6

3-(2,2-Difluoroethoxy)aniline

Cat. No.: B2869227
CAS No.: 937603-10-6
M. Wt: 173.163
InChI Key: KHWKZFSJPYHABS-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)aniline is an aromatic amine derivative featuring a difluoroethoxy (-OCH₂CF₂H) substituent at the 3-position of the aniline ring. Based on related compounds, its estimated molecular formula is C₈H₉F₂NO, with a molecular weight of approximately 187.16 g/mol. The difluoroethoxy group introduces steric and electronic effects that influence reactivity and solubility, making it a valuable intermediate in organofluorine chemistry.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWKZFSJPYHABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)aniline typically involves the reaction of aniline with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the aniline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chloro Substituents: The addition of a chloro group in 3-Chloro-2-(2,2-difluoroethoxy)aniline increases molecular weight by ~20 g/mol compared to the target compound. The electron-withdrawing nature of chlorine may reduce the nucleophilicity of the amino group, altering reactivity in cross-coupling reactions .
  • Tetrafluoroethoxy (-OCH₂CF₂CF₂H): Present in 3-(1,1,2,2-Tetrafluoroethoxy)aniline, this substituent further increases molecular weight and hydrophobicity, making it suitable for applications requiring prolonged metabolic stability .

Biological Activity

3-(2,2-Difluoroethoxy)aniline is an organic compound with significant biological activity, primarily due to its unique difluoroethoxy substituent on the aniline structure. This compound has garnered attention for its potential applications in pharmaceuticals and biochemical research. Understanding its biological interactions is crucial for exploring its utility in drug development and other therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉F₂NO
  • Molecular Weight : 173.16 g/mol

The compound features a benzene ring bonded to an amino group, with a difluoroethoxy group enhancing its chemical stability and reactivity profile. This structural configuration allows it to interact with various biological targets, influencing enzymatic activities and metabolic pathways.

Biological Activity

This compound exhibits notable biological activities, particularly as a substrate and inhibitor for various enzymes, including cytochrome P450 enzymes. These interactions can significantly impact drug metabolism and toxicity.

Enzyme Interactions

  • Cytochrome P450 : This enzyme family is involved in the metabolism of many drugs. This compound can alter the activity of these enzymes, potentially leading to variations in drug efficacy and safety.
  • Oxidoreductases : The compound may also interact with other oxidoreductases, influencing cellular redox states and metabolic processes.

The mechanism of action involves binding to specific molecular targets, which can lead to alterations in enzymatic activity. The difluoroethoxy group enhances binding affinity and selectivity towards these targets, resulting in desired biological effects.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Inhibition Studies : Research indicates that this compound can inhibit specific cytochrome P450 isoforms, leading to reduced metabolism of co-administered drugs.
  • Toxicological Assessments : Preliminary toxicological studies suggest that while the compound exhibits promising pharmacological properties, it also necessitates careful evaluation due to potential toxicity at higher concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameIUPAC NameKey Features
3-Bromo-4-(2,2-difluoroethoxy)aniline3-Bromo-4-(2,2-difluoroethoxy)anilineContains bromine substituent which may alter reactivity
3-(2,2-Difluoroethoxy)-4-methoxyaniline3-(2,2-Difluoroethoxy)-4-methoxyanilineIncludes methoxy group that can influence solubility
2-(2,2-Difluoroethoxy)-5-trifluoromethylaniline2-(2,2-Difluoroethoxy)-5-trifluoromethylanilineContains trifluoromethyl group enhancing fluorination effects

Applications in Drug Development

Due to its biological activity and ability to interact with metabolic enzymes, this compound serves as a valuable building block in medicinal chemistry. It is being investigated for potential applications in:

  • Drug Design : As a precursor in synthesizing novel therapeutic agents.
  • Biochemical Research : To study the effects of fluorinated compounds on biological systems.

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